2,2-Diethylcyclopentan-1-one
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Overview
Description
2,2-Diethylcyclopentan-1-one is an organic compound belonging to the class of cyclopentanones It is characterized by a five-membered ring structure with two ethyl groups attached to the second carbon atom and a ketone functional group at the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethylcyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate catalytic hydrogenation steps to reduce any by-products formed during the alkylation reaction.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a strong base.
Major Products:
Oxidation: 2,2-Diethylcyclopentan-1-carboxylic acid.
Reduction: 2,2-Diethylcyclopentanol.
Substitution: Various substituted cyclopentanones depending on the substituent used.
Scientific Research Applications
2,2-Diethylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ketones.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2,2-Diethylcyclopentan-1-one involves its interaction with various molecular targets. The ketone group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products. The ethyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
2,2-Dimethylcyclopentan-1-one: Similar structure but with methyl groups instead of ethyl groups.
Cyclopentanone: Lacks the ethyl substituents, making it less sterically hindered.
2,2-Diethylcyclohexan-1-one: Larger ring size, affecting its chemical properties and reactivity.
Uniqueness: 2,2-Diethylcyclopentan-1-one is unique due to the presence of two ethyl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable compound for studying the effects of steric factors on chemical reactions and for developing new synthetic methodologies.
Properties
IUPAC Name |
2,2-diethylcyclopentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-3-9(4-2)7-5-6-8(9)10/h3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAMECZRQXLGDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCC1=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617339 |
Source
|
Record name | 2,2-Diethylcyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103263-31-6 |
Source
|
Record name | 2,2-Diethylcyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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